N-(2-Amino-4-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Amino-4-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.233 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-amino-4-hydroxyaniline with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenylmethanesulfonamides .
Scientific Research Applications
N-(2-Amino-4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-hydroxyphenyl)methanesulfonamide: Similar in structure but with different substitution patterns.
N-(4-Hydroxyphenyl)methanesulfonamide: Lacks the amino group, leading to different chemical properties.
N-(2-Amino-4-methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N-(2-Amino-4-hydroxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(2-amino-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3 |
InChI Key |
HGEATCNSHQHZQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
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